1-(1-Methoxypropyl)-1H-indazol-6-aMine
Description
Properties
IUPAC Name |
1-(1-methoxypropyl)indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-3-11(15-2)14-10-6-9(12)5-4-8(10)7-13-14/h4-7,11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAVQMRGGFPRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N1C2=C(C=CC(=C2)N)C=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Typical Reaction Conditions for Key Steps
| Reaction Step | Solvent | Temperature | Time | Reagents | Yield (%) |
|---|---|---|---|---|---|
| Indazole synthesis | 1,2-Dichloroethane | 80°C | 24 h | AgNTf₂, Cu(OAc)₂ | 70-85 |
| N-alkylation | Acetonitrile | Room temp to 50°C | 12-24 h | 1-Methoxypropyl halide | 65-75 |
| Nucleophilic substitution | DMF | 100°C | 8-12 h | NH₃ | 60-70 |
Research Findings:
- The silver(I)-mediated oxidative C–H amination is highly versatile, enabling the synthesis of various indazole derivatives with functional groups at multiple positions.
- Alkylation of indazoles with alkoxyalkyl halides is effective for N-1 substitution, with reaction conditions finely tuned to prevent over-alkylation or side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methoxypropyl)-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-(1-Methoxypropyl)-1H-indazol-6-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Methoxypropyl)-1H-indazol-6-amine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(1-Methoxypropyl)-1H-indazol-6-amine and related indazole derivatives:
Key Observations:
Substituent Effects on Polarity and Solubility :
- The methoxypropyl group in the target compound introduces oxygen, enhancing polarity compared to purely alkyl-substituted analogs (e.g., 1-ethyl or 1-propyl derivatives). This aligns with evidence showing methoxypropyl-containing solvents (e.g., 1-methoxypropyl acetate-2) improve solubility in polyurethane formulations .
- The tetrahydro-2H-pyran-2-yl substituent (similarity score 0.99) adds a cyclic ether, likely improving metabolic stability and steric bulk compared to the linear methoxypropyl chain .
Biological Activity Trends: Ethyl and benzyl derivatives (e.g., 1-ethyl-1H-indazol-6-amine) are precursors to anticoccidial agents targeting α₂-adrenergic receptors .
Synthetic Accessibility :
- Alkylation of indazole precursors (e.g., 5-nitroindazole) with methoxypropyl halides or epoxides could yield the target compound, as demonstrated for ethyl and propyl analogs .
Biological Activity
Overview
1-(1-Methoxypropyl)-1H-indazol-6-amine is an indazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.
- IUPAC Name : this compound
- CAS Number : 1337881-41-0
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound may act by:
- Inhibiting Enzyme Activity : It can modulate the activity of certain enzymes, potentially leading to altered metabolic processes.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular responses and signal transduction pathways.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various indazole derivatives, including this compound. Research indicates that indazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | TBD |
| This compound | MDA-MB-231 | TBD |
The IC50 values for these compounds were determined using the MTT assay, which measures cell viability after treatment with the compound. The results suggest that these derivatives possess mild to moderate anticancer activities, warranting further investigation into their therapeutic potential .
Enzyme Inhibition Studies
In addition to anticancer activity, studies have focused on the enzyme inhibition capabilities of indazole derivatives. Research indicates that these compounds can inhibit specific enzymes linked to cancer progression and other diseases.
Study 1: Synthesis and Evaluation of Indazole Derivatives
A comprehensive study investigated various indazole derivatives synthesized through a palladium-catalyzed reaction. The study reported that modifications in the indazole structure significantly influenced their biological activity, particularly in terms of anticancer efficacy against HCT-116 and MDA-MB-231 cell lines .
Study 2: Structure-Activity Relationship (SAR)
Another critical study explored the structure-activity relationship of several indazole derivatives, including this compound. The findings indicated that substituents on the indazole ring could enhance or diminish biological activity, highlighting the importance of structural modifications in drug design .
Q & A
Q. Basic
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methoxypropyl methylene protons at δ 1.5–1.8 ppm).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H] expected m/z 206.13).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area under the curve) .
How should researchers address contradictions in reported biological activity data for indazole derivatives?
Q. Advanced
- Assay Variability : Replicate experiments under standardized conditions (e.g., cell lines, incubation times).
- Metabolic Stability : Check for species-specific metabolism (e.g., cytochrome P450 activity in rodent vs. human models).
- Structural Confirmation : Re-analyze batch purity via X-ray crystallography to rule out polymorphic effects .
What experimental designs are effective for studying structure-activity relationships (SAR) of indazole-based compounds?
Q. Advanced
- Substituent Libraries : Synthesize analogs with variations at the 1-methoxypropyl and 6-amino groups.
- Biological Assays : Test against target receptors (e.g., serotonin or kinase assays) to correlate substituent effects with IC values.
- Computational Modeling : Dock derivatives into receptor binding sites (e.g., using AutoDock Vina) to predict interactions .
What stability protocols are essential for long-term storage of this compound?
Q. Basic
- Storage Conditions : -20°C under inert atmosphere (argon) in amber vials.
- Stability Monitoring : Periodic HPLC checks for degradation (e.g., hydrolysis of the methoxypropyl group).
- Avoid : Exposure to oxidizers, humidity, or UV light .
How can computational methods complement experimental data in optimizing indazole derivatives?
Q. Advanced
- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics to prioritize synthetic targets.
- QSAR Models : Use regression analysis to link electronic parameters (e.g., Hammett σ) with bioactivity.
- Crystallographic Refinement : SHELXL integration with DFT calculations resolves electron density ambiguities .
What frameworks ensure reproducibility in pharmacological studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
